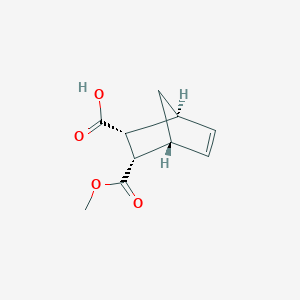

mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate

Description

Mono-methyl cis-5-norbornene-endo-2,3-dicarboxylate (CAS: 36897-94-6) is a norbornene-derived ester with the molecular formula C₁₃H₁₆O₄. It is a colorless liquid (melting point: 15–17°C, boiling point: ~250°C) soluble in organic solvents like ethanol and acetone . Its synthesis typically involves reacting 5-norbornene with formic anhydride to form dicarboxylic anhydride, followed by partial esterification with methanol . This compound is pivotal in polymer chemistry, serving as a monomer in copolymer resins for photoresists (e.g., KrF/ArF lithography) and as a precursor in modified PMR-15 prepolymers for high-temperature composites .

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,4R)-3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)/t5-,6+,7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZKYCYHXBQTCY-CWKFCGSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC(C1C(=O)O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96185-91-0 | |

| Record name | cis-5-Norbornene-endo-2,3-dicarboxylic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate can be synthesized through the reaction of cis-5-norbornene-endo-2,3-dicarboxylic anhydride with methanol . The reaction typically occurs under reflux conditions, where the anhydride is dissolved in methanol and heated to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process includes the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of cis-5-norbornene-endo-2,3-dicarboxylic acid.

Reduction: Formation of mono-Methyl cis-5-norbornene-endo-2,3-dicarbinol.

Substitution: Formation of various substituted norbornene derivatives.

Scientific Research Applications

Organic Synthesis

Mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives and functionalized compounds through reactions such as esterification and polymerization.

Case Study: Synthesis of Norbornene Derivatives

A systematic study highlighted the synthesis of diastereomeric derivatives of norbornene using this compound as a precursor. The derivatives were polymerized using ring-opening metathesis polymerization (ROMP), demonstrating controlled polymerization behavior and the ability to form block copolymers with distinct thermal properties .

Polymer Chemistry

The compound is significant in the field of polymer chemistry, particularly in the development of high-performance polymers. Its unique structure allows for the production of polymers with enhanced mechanical properties and thermal stability.

Polymerization Techniques

This compound can be polymerized via ROMP, leading to materials that exhibit desirable physicomechanical properties. Research indicates that polymers derived from this compound have varying glass transition temperatures depending on their structural configuration—highlighting its utility in tailoring material properties for specific applications .

Applications in Coatings and Adhesives

Due to its reactive nature, this compound is also explored for use in coatings and adhesives. Its ability to form cross-linked structures makes it suitable for enhancing adhesion properties in various formulations.

Performance Evaluation

In studies evaluating the performance of coatings made from polymers derived from this compound, results showed improved durability and resistance to environmental factors compared to conventional coatings .

Biomedical Applications

Emerging research suggests potential biomedical applications for polymers derived from this compound. Its biocompatibility and ability to be functionalized make it a candidate for drug delivery systems and tissue engineering scaffolds.

Case Study: Drug Delivery Systems

A recent investigation into drug delivery systems utilizing polymers based on this compound demonstrated controlled release profiles and enhanced cellular uptake, indicating its promise in therapeutic applications .

Mechanism of Action

The mechanism of action of mono-Methyl cis-5-norbornene-endo-2,3-dicarboxylate involves its ability to undergo polymerization and other chemical reactions. In ROMP, the compound reacts with catalysts to form polymers with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereo- and Regioisomers

cis-5-Norbornene-endo-2,3-dicarboxylic Acid (CAS: 3853-88-1)

- Structure : Carboxylic acid derivative with endo stereochemistry.

- Properties : Solid at room temperature, used as a probe for cysteine oxidation studies due to its reactivity with thiols .

- Key Difference: The free carboxylic acid groups enhance reactivity in aqueous buffers (pH 5.0–7.4), unlike the esterified mono-methyl derivative, which is more lipophilic .

5-Norbornene-2-endo,3-exo-dicarboxylic Acid (CAS: 1200-88-0)

Anhydride Derivatives

cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (CAS: 129-64-6)

- Structure : Cyclic anhydride with endo configuration.

- Properties : Solid (mp: 165–167°C), used to synthesize imides and esters via reactions with amines or alcohols .

- Key Difference: The anhydride’s electrophilicity enables rapid ring-opening reactions, making it a versatile precursor, whereas the mono-methyl ester is tailored for controlled polymerization .

Methyl-5-norbornene-2,3-dicarboxylic Anhydride (CAS: 25134-21-8)

Ester Derivatives

Di-Methyl cis-5-Norbornene-endo-2,3-dicarboxylate

Hydrogenated Analog

Norbornane-endo-cis-2,3-dicarboxylic Acid

Comparative Data Table

Biological Activity

Mono-methyl cis-5-norbornene-endo-2,3-dicarboxylate (CAS Number: 96185-91-0) is a compound derived from the norbornene family, notable for its unique bicyclic structure. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

Molecular Formula: C10H12O

Molecular Weight: 196.20 g/mol

CAS Number: 96185-91-0

Empirical Formula: C10H12O

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising avenues:

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. Enzyme inhibitors play critical roles in regulating metabolic pathways and can be pivotal in therapeutic interventions for diseases such as cancer and diabetes.

- Receptor Modulation: Studies suggest that this compound may act as a receptor modulator, influencing various signaling pathways within cells. This modulation can lead to significant biological effects, including anti-inflammatory responses.

- Anticancer Properties: Preliminary studies have explored the compound's anticancer activity, indicating that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, leading to altered cellular responses. The exact pathways involved depend on the target cells and the context of use.

Table 1: Summary of Research Findings

Applications in Research and Industry

This compound has potential applications beyond biological activity:

- Materials Science: The compound is used as a monomer in polymer synthesis via ring-opening metathesis polymerization (ROMP). This process allows for the creation of novel polymers with tailored properties for applications in coatings and adhesives .

- Pharmaceutical Development: Its properties as an enzyme inhibitor and receptor modulator make it a candidate for drug development targeting various diseases .

Q & A

Basic: What synthetic methodologies are optimal for preparing mono-methyl cis-5-norbornene-endo-2,3-dicarboxylate?

The compound is synthesized via a two-step process:

Anhydride Formation : React cis-5-norbornene-endo-2,3-dicarboxylic anhydride with formic acid under controlled temperatures (80–100°C) to form the dicarboxylic acid intermediate.

Esterification : Treat the intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) at 60–70°C. Purification via fractional distillation or column chromatography is critical to isolate the mono-methyl ester from di-ester byproducts .

Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity and avoid over-esterification.

Advanced: How does steric hindrance in this compound influence its reactivity in ROMP (Ring-Opening Metathesis Polymerization)?

The endo-orientation of the methyl ester group creates steric hindrance near the norbornene double bond, reducing accessibility to ruthenium carbene catalysts. Kinetic studies using ¹H NMR show that monomers with endo-methyl substituents exhibit ~50% lower copolymerization constants compared to exo-isomers. For example, the reactivity ratio (r₁) for the endo-methyl derivative is 0.45 vs. 0.85 for the exo-analog in copolymerizations with unsubstituted norbornenes .

Methodological Insight : Use Grubbs-type catalysts (e.g., RuCl₂(PCy₃)₂(CHPh)) to mitigate steric effects, as their bulkier ligands enhance selectivity for hindered monomers.

Advanced: How can structural isomerism of mono-methyl esters affect Ziegler-Natta catalyst performance in polyolefin synthesis?

In Ziegler-Natta systems, the mono-methyl ester’s stereochemistry modulates the electronic environment of Ti active sites. Catalysts incorporating cis-5-norbornene-endo-2,3-dicarboxylate esters as internal donors produce polybutene with higher isotacticity (97%) and narrower polydispersity (PDI = 5.6) compared to diethyl esters. This is attributed to stronger coordination of the mono-ester’s carbonyl group to MgCl₂-supported Ti centers, stabilizing stereoregular propagation .

Experimental Design : Compare catalyst activities using kinetic profiling via gas chromatography (GC) and polymer tacticity analysis by ¹³C NMR.

Basic: What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and esterification extent. Key signals include the endo-methyl proton at δ 3.65 ppm and norbornene bridgehead protons at δ 5.2–6.1 ppm .

- X-Ray Crystallography : Resolves endo vs. exo configurations (e.g., C–C bond angles of 100.6° and 110.4° for bridgehead carbons) .

- Chromatography : HPLC with UV detection (λ = 210 nm) quantifies purity (>98% required for polymerization-grade monomers) .

Advanced: How does this compound serve as a ligand in metal-organic frameworks (MOFs)?

The dicarboxylate derivative (cis-5-norbornene-endo-2,3-dicarboxylic acid) forms 2D MOFs with Pb²⁺ and Zn²⁺, exhibiting tunable photoluminescence. The mono-methyl ester acts as a precursor; its hydrolysis under basic conditions generates the dicarboxylate ligand. Structural variations (e.g., Pb-MOF vs. Zn-MOF) arise from differences in metal coordination geometry, leading to white-light (CIE: 0.33, 0.34) or blue-light (λₑₘ = 450 nm) emission .

Synthesis Tip : Use solvothermal conditions (DMF, 120°C) with stoichiometric metal-to-ligand ratios (1:1.5) to optimize crystallinity.

Advanced: What contradictions exist in reported copolymerization data for norbornene dicarboxylates, and how can they be resolved?

Discrepancies in reactivity ratios (r₁, r₂) arise from catalyst-specific steric effects. For instance, studies using N-chelating Ru complexes report lower r₁ values for endo-methyl esters (0.45) than Grubbs catalysts (0.62). Resolve contradictions by:

Standardizing catalyst systems (e.g., RuCl₂(IMes)(CHPh)(PCy₃)).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.